4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
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Overview
Description
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves multiple steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is often explored for its potential as a pharmacophore in the development of drugs targeting dopamine and serotonin receptors . Its structure allows for the study of receptor-ligand interactions, making it valuable in the design of neuropharmacological agents. Additionally, it can be used in radiolabeling studies for in vivo molecular imaging .
Mechanism of Action
The mechanism of action of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The fluorophenyl group enhances its binding affinity to these receptors, while the sulfonyl group contributes to its overall stability and bioavailability. The compound’s effects are mediated through the modulation of neurotransmitter pathways, influencing various physiological and neurological processes .
Comparison with Similar Compounds
When compared to other piperazine derivatives, 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine stands out due to its unique combination of fluorophenyl and sulfonyl groups. Similar compounds include:
4-(4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Known for its selectivity towards ENT2 receptors.
1-(4-(4-Fluorophenyl)piperazin-1-yl)ethanone: Often used in the study of serotonin receptors. The uniqueness of this compound lies in its enhanced binding affinity and stability, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-3-12-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)27(24,25)16-6-4-15(19)5-7-16/h4-7,13H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQQIUUNJBPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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